Cas no 887591-04-0 (tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate)

Tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is a protected derivative of 1,2,3,4-tetrahydroisoquinoline, featuring a tert-butoxycarbonyl (Boc) group on the amine functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and medicinal chemistry applications. The Boc group provides stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic transformations. Its structural framework is valuable for constructing biologically active molecules, including alkaloids and CNS-targeting agents. The product’s high purity and well-defined reactivity make it suitable for complex multi-step syntheses, ensuring reproducibility in research and industrial settings. Proper handling under inert conditions is recommended to maintain integrity.
tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate structure
887591-04-0 structure
Product name:tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
CAS No:887591-04-0
MF:C14H20N2O2
MW:248.320803642273
CID:713618
PubChem ID:29947148

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
    • (1,2,3,4-tetrahydro-isoquinolin-5-yl)-carbamic acid tert-butyl ester
    • Carbamic acid,(1,2,3,4-tetrahydro-5-isoquinolinyl)-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl 1,2,3,4-tetrahydroisoquinolin-5-ylcarbamate
    • tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
    • 887591-04-0
    • DTXSID80652384
    • FT-0747641
    • Z449364870
    • AKOS009995340
    • tert-Butyl(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
    • EN300-51756
    • G75360
    • DA-40798
    • MDL: MFCD06656938
    • Inchi: InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-6-4-5-10-9-15-8-7-11(10)12/h4-6,15H,7-9H2,1-3H3,(H,16,17)
    • InChI Key: JXHAKLFEWQOFND-UHFFFAOYSA-N
    • SMILES: CC(C)(OC(NC1=CC=CC2=C1CCNC2)=O)C

Computed Properties

  • Exact Mass: 248.15200
  • Monoisotopic Mass: 248.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4Ų
  • XLogP3: 1.9

Experimental Properties

  • PSA: 50.36000
  • LogP: 3.08110

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate Security Information

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-51756-2.5g
tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
887591-04-0 95%
2.5g
$1539.0 2023-06-06
Enamine
EN300-51756-0.1g
tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
887591-04-0 95%
0.1g
$272.0 2023-06-06
Chemenu
CM143515-1g
tert-butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
887591-04-0 95%
1g
$*** 2023-05-29
Alichem
A189004886-1g
tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
887591-04-0 95%
1g
$392.98 2023-08-31
1PlusChem
1P00GS5Z-10g
(1,2,3,4-TETRAHYDRO-ISOQUINOLIN-5-YL)-CARBAMIC ACID TERT-BUTYL ESTER
887591-04-0 95%
10g
$4235.00 2024-04-20
Aaron
AR00GSEB-10g
(1,2,3,4-TETRAHYDRO-ISOQUINOLIN-5-YL)-CARBAMIC ACID TERT-BUTYL ESTER
887591-04-0 95%
10g
$4667.00 2024-07-18
Aaron
AR00GSEB-1g
(1,2,3,4-TETRAHYDRO-ISOQUINOLIN-5-YL)-CARBAMIC ACID TERT-BUTYL ESTER
887591-04-0 97%
1g
$740.00 2025-01-24
Aaron
AR00GSEB-500mg
(1,2,3,4-TETRAHYDRO-ISOQUINOLIN-5-YL)-CARBAMIC ACID TERT-BUTYL ESTER
887591-04-0 95%
500mg
$868.00 2024-07-18
A2B Chem LLC
AH82199-100mg
tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
887591-04-0 95%
100mg
$322.00 2024-04-19
A2B Chem LLC
AH82199-10g
tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
887591-04-0 95%
10g
$3589.00 2024-04-19

Additional information on tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

Recent Advances in the Application of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate (CAS: 887591-04-0) in Chemical Biology and Pharmaceutical Research

In recent years, tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate (CAS: 887591-04-0) has emerged as a pivotal intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals targeting neurological and oncological disorders. This compound, characterized by its tetrahydroisoquinoline scaffold, has garnered significant attention due to its versatility in medicinal chemistry and its role in facilitating the construction of complex molecular architectures. The present research briefing synthesizes the latest findings on the applications, synthetic methodologies, and biological evaluations associated with this compound, providing a comprehensive overview for researchers in the field.

The structural motif of tetrahydroisoquinoline, as exemplified by tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate, is a privileged scaffold in drug discovery. Recent studies have highlighted its utility in the design of sigma receptor ligands, dopamine modulators, and protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the synthesis of sigma-1 receptor antagonists, which show promise in mitigating neuropathic pain and neurodegenerative diseases. The study underscored the compound's role in enhancing binding affinity and selectivity through strategic functionalization of the carbamate group.

From a synthetic perspective, advancements in the preparation of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate have been notable. A recent publication in Organic Letters (2024) detailed a streamlined, enantioselective synthesis route employing asymmetric hydrogenation, achieving a 92% yield and >99% enantiomeric excess. This methodological innovation addresses previous challenges related to racemization and scalability, thereby facilitating its broader application in industrial-scale pharmaceutical production. Furthermore, the compound's stability under physiological conditions has been validated through pharmacokinetic studies, reinforcing its suitability as a building block for prodrug development.

Biological evaluations of derivatives stemming from tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate have revealed intriguing therapeutic potentials. For instance, a derivative incorporating a fluorinated aryl group exhibited potent inhibitory activity against poly(ADP-ribose) polymerase (PARP) in preclinical models of BRCA-mutated cancers (Nature Communications, 2023). Another study highlighted its role in the development of dual-acting agents targeting both monoamine oxidase B (MAO-B) and acetylcholinesterase, suggesting applications in Alzheimer's disease therapy. These findings collectively underscore the compound's multifaceted pharmacological profile.

In conclusion, tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate (CAS: 887591-04-0) continues to be a cornerstone in chemical biology and pharmaceutical research. Its synthetic accessibility, structural adaptability, and demonstrated biological activities position it as a critical tool for the discovery of next-generation therapeutics. Future research directions may focus on exploring its utility in targeted drug delivery systems and as a platform for covalent inhibitor design, further expanding its impact on the field.

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